(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide
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Overview
Description
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a complex organic compound that features a furan ring, a thioxothiazolidinone moiety, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide typically involves multiple steps:
Formation of the Thioxothiazolidinone Moiety: This step often involves the reaction of a thioamide with a haloketone under basic conditions to form the thioxothiazolidinone ring.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with an aldehyde, forming the furan-2-ylmethylene group.
Coupling with Hydroxyphenyl Butanamide: The final step involves coupling the intermediate with 2-hydroxyphenyl butanamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and thioxothiazolidinone moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and thioxothiazolidinone moiety can interact with active sites, while the hydroxyphenyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide: is similar to other thioxothiazolidinone derivatives, which also feature the thioxothiazolidinone ring but may have different substituents.
Furan derivatives: Compounds with a furan ring and various functional groups.
Hydroxyphenyl derivatives: Compounds with a hydroxyphenyl group and different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-14-7-2-1-6-13(14)19-16(22)8-3-9-20-17(23)15(26-18(20)25)11-12-5-4-10-24-12/h1-2,4-7,10-11,21H,3,8-9H2,(H,19,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKJEDAPALOKGZ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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